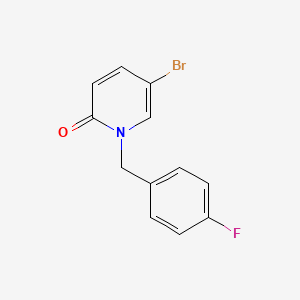

![molecular formula C18H16N2O4 B2353727 4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034415-41-1](/img/structure/B2353727.png)

4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like acetylation, alkylation, and cyclization . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The InChI string is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .Chemical Reactions Analysis

The chemical reactions that a compound undergoes can provide valuable information about its properties. For example, the compound might undergo reactions like chlorination or decarboxylation .Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, density, and refractive index can be determined experimentally . These properties can provide important information about the behavior of the compound in different conditions.Applications De Recherche Scientifique

Synthesis and Molecular Docking

Researchers have developed various synthetic routes to create novel pyridine and fused pyridine derivatives, starting from specific pyridine-carbonitriles. These synthesized compounds were subjected to in silico molecular docking screenings against target proteins, revealing moderate to good binding energies. Notably, these compounds exhibited antimicrobial and antioxidant activities, suggesting potential applications in drug discovery and development processes (Flefel et al., 2018).

Histone Deacetylase Inhibition

Another area of application involves the design and biological evaluation of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), which has been identified as an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. This compound shows promise as an anticancer drug, given its ability to selectively inhibit HDACs, block cancer cell proliferation, and induce apoptosis. It has entered clinical trials, highlighting its potential in cancer therapy (Zhou et al., 2008).

Photocatalytic Degradation

The photocatalytic degradation of pyridine, a component of many pesticides, over TiO2 has been studied for its environmental applications. This process results in the rapid elimination of pyridine, producing several aliphatic intermediates and demonstrating the feasibility of coupling reactions for the degradation of organic pollutants in water (Maillard-Dupuy et al., 1994).

Antimicrobial and Antioxidant Activity

The synthesis of new pyridothienopyrimidines and pyridothienotriazines has been reported, with these compounds showing significant in vitro antimicrobial activities. This research underscores the potential of such novel compounds in the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-acetyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-12(21)13-2-4-15(5-3-13)17(22)19-8-10-20-9-6-14-7-11-24-16(14)18(20)23/h2-7,9,11H,8,10H2,1H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAJEGPHRJBDKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)